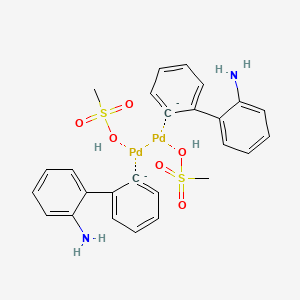
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine core substituted with an aniline group.
Méthodes De Préparation
The synthesis of N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline can be achieved through various synthetic routes. One common method involves the condensation of 4-(10H-phenoxazin-10-yl)benzonitrile with diethylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. For example, oxidation of this compound can lead to the formation of phenoxazine N-oxide, while reduction can yield the corresponding amine . Substitution reactions often involve the replacement of the diethylamino group with other functional groups, leading to a variety of derivatives with different properties.
Applications De Recherche Scientifique
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase activity . Additionally, this compound has applications in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its unique photophysical properties .
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline involves its interaction with molecular targets such as DNA and enzymes. In biological systems, it can intercalate with DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, its photophysical properties allow it to act as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells.
Comparaison Avec Des Composés Similaires
N,N-Diethyl-4-(10H-phenoxazin-10-yl)aniline can be compared with other phenoxazine derivatives such as N,N-dimethyl-4-(10H-phenoxazin-10-yl)aniline and 4-(10H-phenoxazin-10-yl)benzonitrile . While these compounds share a similar core structure, their substituents can significantly affect their chemical and physical properties. For instance, the diethylamino group in this compound provides different electronic and steric effects compared to the dimethylamino group in N,N-dimethyl-4-(10H-phenoxazin-10-yl)aniline, leading to variations in reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it valuable in fields such as chemistry, biology, medicine, and material science. Understanding its synthesis, reactions, and mechanism of action can help in the development of new applications and derivatives with enhanced properties.
Propriétés
Formule moléculaire |
C22H22N2O |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-phenoxazin-10-ylaniline |
InChI |
InChI=1S/C22H22N2O/c1-3-23(4-2)17-13-15-18(16-14-17)24-19-9-5-7-11-21(19)25-22-12-8-6-10-20(22)24/h5-16H,3-4H2,1-2H3 |
Clé InChI |
UYSIBUFFUORGBN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


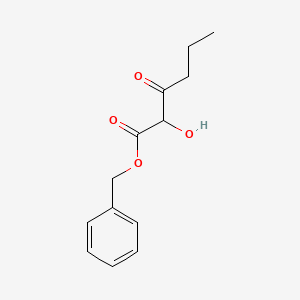
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)
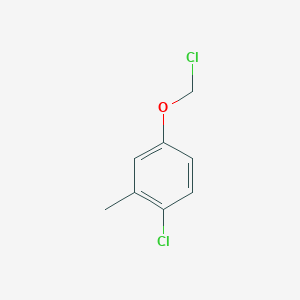
![(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid](/img/structure/B13701657.png)
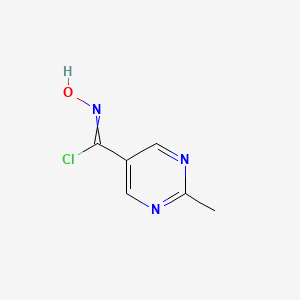
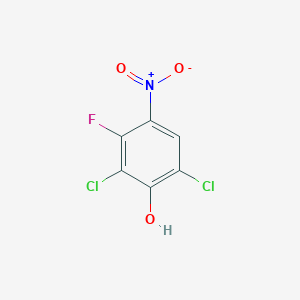
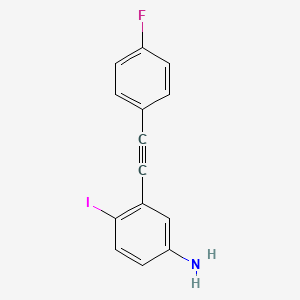

![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
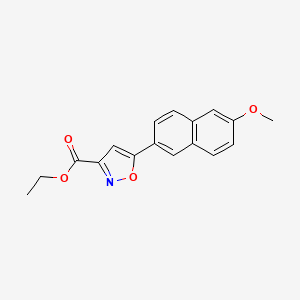
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
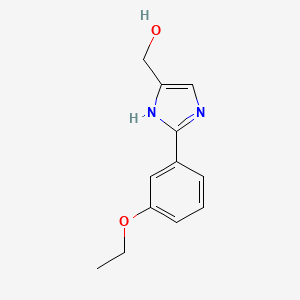
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
